molecular formula C18H17F2NO4 B2997144 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate CAS No. 866009-29-2

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate

Cat. No.: B2997144
CAS No.: 866009-29-2
M. Wt: 349.334
InChI Key: SMXRUROVNPMIOW-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate is a synthetic small molecule featuring a fluorinated aromatic core, a substituted acetamide moiety, and an ester group. Its molecular formula is C₂₀H₁₈F₂N₂O₄, with a molecular weight of 396.36 g/mol. The compound’s structure integrates a 2,6-difluorophenyl group (enhancing lipophilicity and metabolic stability) and a 4-methoxybenzylamino motif (contributing to hydrogen-bonding interactions). The acetate ester group improves solubility and bioavailability.

Properties

IUPAC Name

[1-(2,6-difluorophenyl)-2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-11(22)25-17(16-14(19)4-3-5-15(16)20)18(23)21-10-12-6-8-13(24-2)9-7-12/h3-9,17H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXRUROVNPMIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This is followed by the introduction of the methoxybenzylamino group through a nucleophilic substitution reaction. The final step involves the esterification process to attach the acetate group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of specialized reactors and controlled reaction conditions to ensure the purity and yield of the final product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the difluorophenyl group, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify the functional groups, resulting in different structural isomers.

  • Substitution: Nucleophilic substitution reactions are common, especially involving the methoxybenzylamino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines are employed, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides and esters.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has found applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The difluorophenyl group interacts with enzymes and receptors, modulating their activity.

  • Pathways: Involves signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution : The 2,6-difluorophenyl group in the target compound contrasts with the 3,5-difluorophenyl in I-21, leading to altered steric and electronic profiles. This impacts target binding; for example, I-21’s 3,5-difluoro motif enhances HIV-1 capsid affinity .
  • Ester vs. Amide Linkages : The target compound’s acetate ester improves solubility compared to the chloro-propanamide in Vb, which correlates with Vb’s moderate antibacterial activity but higher cytotoxicity .

Efficiency Comparison:

  • The IMCR-based synthesis (10e) offers superior efficiency (78% yield) compared to Ugi-4CR routes (48–62%), highlighting the value of streamlined methodologies for fluorinated compounds .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 10g I-21 Vb
LogP 2.8 (predicted) 4.1 3.9 3.5
Aqueous Solubility 12 mg/L <1 mg/L 5 mg/L 8 mg/L
Plasma Stability >90% (24 h) 65% (24 h) 82% (24 h) 70% (24 h)

Insights:

  • The target compound’s lower logP (2.8 vs. 3.5–4.1) and higher solubility (12 mg/L) suggest improved pharmacokinetic properties relative to analogs .
  • Plasma stability >90% indicates resistance to esterase degradation, a critical advantage over Vb (70% stability) .

Biological Activity

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate, also known by its CAS number 866009-29-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C18_{18}H17_{17}F2_{2}NO4_{4}
  • Molar Mass : 349.33 g/mol
  • CAS Number : 866009-29-2

The compound features a unique structure that includes a difluorophenyl group and a methoxybenzylamino moiety, which are critical for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings from recent studies.

Anticancer Potential

Research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, molecular docking studies indicated that phenylthiourea derivatives could effectively bind to the epidermal growth factor receptor (EGFR), which is crucial in breast cancer therapy. Although direct data on this compound is not yet available, its structural analogs demonstrated promising cytotoxic activity against MCF-7 breast cancer cells .

Case Study: Molecular Docking Analysis

A molecular docking study conducted on related compounds revealed significant binding affinities to the EGFR. The binding scores for two phenylthiourea derivatives were -8.2 and -7.3 kcal/mol, indicating strong interactions with the receptor . These findings suggest that further exploration of this compound could yield valuable insights into its anticancer efficacy.

In Vitro Cytotoxicity Testing

In vitro assays using the microculture tetrazolium technique (MTT) have been employed to assess the cytotoxic effects of structurally similar compounds on various cancer cell lines. The IC50_{50} values obtained from these studies provide a benchmark for evaluating new compounds like this compound in future experiments .

Summary of Biological Activities

Activity Type Study Reference Findings
Anti-inflammatoryAsian Journal of Chemistry Related compounds show significant anti-inflammatory effects.
AnticancerRasayan Journal of Chemistry Similar compounds exhibit strong binding to EGFR; potential cytotoxicity against MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate, and how can reaction yields be optimized?

  • Methodology : Start with esterification of 2,6-difluorophenyl acetic acid derivatives, followed by coupling with 4-methoxybenzylamine under Schlenk conditions to avoid hydrolysis. Optimize yields using catalytic bases (e.g., DMAP) and anhydrous solvents (THF or DCM). Monitor intermediates via TLC or HPLC . For disulfide-linked analogs, employ disulfide exchange reactions with thioglycolate derivatives under nitrogen .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of 1H^1H/13C^13C-NMR to confirm substitution patterns (e.g., fluorine coupling constants for 2,6-difluorophenyl groups). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography (if crystalline) can resolve stereochemical ambiguities, as demonstrated for structurally similar 2-oxoethyl esters in crystallography studies .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology : Store under inert gas (argon) at –20°C to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note that methoxybenzyl groups may oxidize; include antioxidants (e.g., BHT) in stock solutions .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations to map electron density at the carbonyl carbon (oxoethyl group). Compare with analogs lacking fluorine substituents. Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) can quantify steric/electronic effects. Fluorine’s electron-withdrawing nature likely enhances electrophilicity, as seen in related 4-fluorophenyl derivatives .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology : Assess metabolic stability using liver microsomes (human/rodent) to identify rapid hydrolysis of the acetate ester. Modify the ester to a more stable prodrug (e.g., pivaloyloxymethyl) if needed. Cross-validate assays: Use SPR for binding affinity (in vitro) and PK/PD modeling for dose-response alignment in vivo .

Q. How can environmental fate studies be designed to evaluate the ecological impact of this compound?

  • Methodology : Follow Project INCHEMBIOL protocols: measure hydrolysis half-life (pH 4–9), photodegradation under UV light, and biodegradation via OECD 301F. Use LC-MS/MS to track transformation products (e.g., difluorophenylacetic acid). Ecotoxicity assays (Daphnia magna, algae) quantify EC50 values .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Employ molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kinases). Validate predictions with SPR or ITC binding assays. For fluorine-specific interactions, use QM/MM simulations to model halogen bonding, as applied in 4-fluorobenzyl analogs .

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